

1H NMR and 13C NMR of 1-(Piperidin-4-YL)propan-2-OL

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Compound of Interest

Compound Name: **1-(Piperidin-4-YL)propan-2-OL**

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of **1-(Piperidin-4-YL)propan-2-OL**

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in pharmaceutical and chemical research. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of **1-(Piperidin-4-YL)propan-2-OL**, a substituted heterocyclic alcohol of interest in drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple spectral prediction to explain the causal relationships behind chemical shifts, coupling constants, and advanced spectral features. We will detail field-proven experimental protocols, the logic behind their selection, and the application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to ensure unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR principles for the confident characterization of complex small molecules.

Molecular Structure and Spectroscopic Blueprint

The foundational step in any NMR analysis is a thorough examination of the molecule's topology to identify unique atomic environments. **1-(Piperidin-4-YL)propan-2-OL** possesses a plane of symmetry through the N1-C4 axis of the piperidine ring if the ring adopts a perfect

chair conformation and rotation around the C4-C7 bond is rapid. However, the presence of a chiral center at C8 introduces magnetic non-equivalence for otherwise symmetric positions.

The systematic numbering convention used throughout this guide is presented below.

Figure 1: Structure and numbering of **1-(Piperidin-4-YL)propan-2-OL**.

Unique Nuclei Prediction:

- ^{13}C NMR: Due to symmetry, we anticipate 6 unique carbon signals: C2/C6, C3/C5, C4, C7, C8, and C9.
- ^1H NMR: We predict 8 distinct proton signals: H-N1, H-O, H-2/H-6 (axial and equatorial may be distinct), H-3/H-5 (axial and equatorial may be distinct), H-4, H-7a/H-7b (diastereotopic), H-8, and H-9.

Experimental Protocols for NMR Analysis

The integrity of NMR data is critically dependent on meticulous sample preparation and standardized acquisition parameters. The protocols described below are designed to be self-validating systems for generating high-quality, reproducible data.

Protocol: Sample Preparation

The choice of solvent is paramount, as it must fully dissolve the analyte without interfering with its signals. **1-(Piperidin-4-YL)propan-2-OL** contains both amine and alcohol functionalities, making it polar. Deuterated chloroform (CDCl_3) is a common starting point, but deuterated dimethyl sulfoxide (DMSO-d_6) is often superior for minimizing peak broadening of exchangeable N-H and O-H protons.[\[1\]](#)[\[2\]](#)

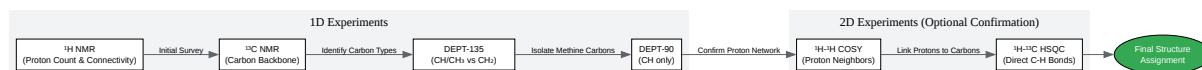
Methodology:

- Analyte Preparation: Accurately weigh 5-10 mg of **1-(Piperidin-4-YL)propan-2-OL** for ^1H NMR or 20-25 mg for ^{13}C NMR.[\[3\]](#)[\[4\]](#)
- Solvent Selection: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The use of high-purity solvents is crucial to avoid interfering impurity signals.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Dissolution: Transfer the analyte to a clean, dry vial. Add the deuterated solvent and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is required.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of 40-50 mm.[4][8]
- Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the 0.0 ppm reference.

Protocol: Data Acquisition Workflow

This workflow outlines the logical sequence of experiments performed on a standard 400 MHz spectrometer to achieve full structural characterization.



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Figure 2: Logical workflow for NMR structural elucidation.

¹H NMR Spectral Analysis: A Proton-by-Proton Narrative

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Predicted Spectrum and Signal Assignments

The electronegativity of the nitrogen and oxygen atoms creates distinct downfield shifts for adjacent protons.

- Piperidine Ring Protons (H-2/H-6 & H-3/H-5): Protons on carbons adjacent to the nitrogen (H-2/H-6) are deshielded and expected to appear around 2.6-3.1 ppm.[9][10] Protons further away (H-3/H-5) will be more upfield, likely in the 1.4-1.8 ppm region. Due to the chair

conformation, distinct axial and equatorial signals may be observed, leading to complex multiplets.

- Methine Proton (H-4): This proton is attached to the carbon linking the two fragments of the molecule and is expected around 1.5-2.0 ppm. Its multiplicity will be complex due to coupling with H-3, H-5, and H-7 protons.
- Side-Chain Methylene Protons (H-7): These protons are adjacent to the piperidine ring and one bond away from a chiral center (C8). This makes them diastereotopic, meaning they are chemically non-equivalent and will likely appear as two separate signals, each a doublet of doublets. They are expected in the 1.2-1.6 ppm range.
- Side-Chain Methine Proton (H-8): This proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen will shift this signal significantly downfield to 3.7-4.1 ppm. [11] It will be split by the H-7 and H-9 protons, resulting in a multiplet.
- Methyl Protons (H-9): The methyl group protons are coupled to a single proton (H-8) and will therefore appear as a clean doublet around 1.1-1.2 ppm.[11][12]
- Exchangeable Protons (N-H & O-H): The N-H proton of the piperidine and the O-H proton of the alcohol are labile. They typically appear as broad singlets whose chemical shifts are highly dependent on concentration, solvent, and temperature.[2][13] Expected ranges are 1.5-2.5 ppm for N-H and 2.0-4.0 ppm for O-H. A key confirmatory experiment is to add a drop of D₂O to the NMR tube; the N-H and O-H signals will disappear as the protons exchange with deuterium.[12]

Summary of Predicted ¹H NMR Data

Proton Label	Predicted δ (ppm)	Predicted Multiplicity	Integration	Key Correlations (COSY)
H-9	1.1 - 1.2	Doublet (d)	3H	H-8
H-7	1.2 - 1.6	Multiplet (m)	2H	H-4, H-8
H-3/H-5	1.4 - 1.8	Multiplet (m)	4H	H-2/H-6, H-4
H-4	1.5 - 2.0	Multiplet (m)	1H	H-3/H-5, H-7
N-H	1.5 - 2.5	Broad Singlet (br s)	1H	None (exchangeable)
O-H	2.0 - 4.0	Broad Singlet (br s)	1H	None (exchangeable)
H-2/H-6	2.6 - 3.1	Multiplet (m)	4H	H-3/H-5
H-8	3.7 - 4.1	Multiplet (m)	1H	H-7, H-9

^{13}C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ^{13}C NMR spectrum, particularly when combined with DEPT experiments, provides an unambiguous count of unique carbons and identifies their type (CH_3 , CH_2 , CH , or C).

Predicted Spectrum and DEPT Analysis

The causality behind ^{13}C chemical shifts is driven by hybridization and the electronic environment. Carbons bonded to electronegative atoms (N, O) are deshielded and appear at higher chemical shifts (downfield).[\[14\]](#)[\[15\]](#)

- C9 (CH_3): This methyl carbon is in a typical aliphatic region, expected around ~ 24 ppm. It will appear as a positive signal in a DEPT-135 spectrum.
- C3/C5 (CH_2): These equivalent methylene carbons of the piperidine ring are expected at ~ 27 ppm.[\[9\]](#)[\[16\]](#) They will show as negative (inverted) signals in the DEPT-135 spectrum.

- C4 (CH): This methine carbon is substituted and should appear around ~35-40 ppm. It will be a positive signal in both DEPT-135 and DEPT-90 spectra.
- C7 (CH₂): This methylene carbon, part of the side chain, is expected around ~44 ppm. It will be a negative signal in the DEPT-135 spectrum.
- C2/C6 (CH₂): These methylene carbons are adjacent to the nitrogen atom, which deshields them significantly to ~47 ppm.[9][16] They will appear as negative signals in the DEPT-135 spectrum.
- C8 (CH): This methine carbon is bonded to the hydroxyl group, causing a strong downfield shift to ~67 ppm.[14] It will be a positive signal in both DEPT-135 and DEPT-90 spectra.

The power of the DEPT (Distortionless Enhancement by Polarization Transfer) technique lies in its ability to differentiate carbon types based on the number of attached protons.[17][18][19] A standard broadband-decoupled ¹³C spectrum shows all carbon signals, while DEPT-90 displays only CH signals, and DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[20][21] This combination allows for definitive assignment.

Summary of Predicted ¹³C NMR and DEPT Data

Carbon Label	Carbon Type	Predicted δ (ppm)	DEPT-135 Phase	DEPT-90 Signal
C9	CH ₃	~24	Positive	Absent
C3/C5	CH ₂	~27	Negative	Absent
C4	CH	~35-40	Positive	Present
C7	CH ₂	~44	Negative	Absent
C2/C6	CH ₂	~47	Negative	Absent
C8	CH	~67	Positive	Present

Advanced Structural Verification with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques like COSY and HSQC offer definitive confirmation by revealing through-bond correlations.[22][23][24][25]

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For example, a cross-peak between the signals at \sim 1.15 ppm (H-9) and \sim 3.9 ppm (H-8) would confirm their connectivity.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon it is attached to.^[26] It removes all ambiguity in assigning proton signals to their respective carbons.

Figure 3: Key expected COSY (solid green) and HSQC (dashed yellow) correlations.

Conclusion

The structural elucidation of **1-(Piperidin-4-YL)propan-2-OL** is a clear demonstration of the power of a multi-faceted NMR approach. Through a systematic workflow involving ^1H , ^{13}C , and DEPT spectroscopy, every proton and carbon environment can be confidently assigned. The analysis relies not just on predicting chemical shifts but on understanding the underlying physical principles of shielding, deshielding, spin-spin coupling, and the unique behavior of exchangeable protons. For drug development professionals, this level of rigorous, verifiable characterization is non-negotiable, ensuring the identity and purity of key molecular entities. The application of 2D techniques further solidifies these assignments, providing a complete and trustworthy spectroscopic signature for this compound.

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